5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloromethyl group, a methyl group, a phenyl group, and a carbonitrile group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include phenylhydrazine and acetylacetone.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of the pyrazole derivative with formaldehyde and hydrochloric acid.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under mild conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines or other reduced derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonitrile group can interact with metal ions or other electrophilic centers, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(hydroxymethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group.
3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile makes it particularly reactive in nucleophilic substitution reactions, which can be exploited in various synthetic applications. This reactivity distinguishes it from similar compounds that lack the chloromethyl group or have different substituents.
Properties
IUPAC Name |
5-(chloromethyl)-3-methyl-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYUIBQPYWMJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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